(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
Overview
Description
The compound seems to be a type of organic compound known as a spirocyclic compound . Spirocyclic compounds are characterized by two or more rings that share a single atom, forming a ‘spiro’ junction. They are commonly found in many natural products and pharmaceuticals due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is typically characterized by two or more cyclic structures sharing a single atom . This unique structure can lead to interesting chemical properties and reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For spirocyclic compounds, these properties can be influenced by factors such as the size and nature of the rings, the type of atoms in the spiro junction, and the presence of functional groups .Scientific Research Applications
Pharmacological Evaluation
- Synthesis and Pharmacological Evaluation : A study involved synthesizing 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes and evaluating them for dopamine agonist activity. The 4-indolymethyl analogue showed potent dopamine agonist activity in the cat cardioaccelerator nerve assay, indicating potential pharmacological applications (Brubaker & Colley, 1986).
Mass Spectrometry and Structural Analysis
- Mass Spectrometric Study : The mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane showed unique fragment formations, providing insights into its structural characteristics and fragmentation mechanisms (Solomons, 1982).
Antibacterial Activity
- Antibacterial Evaluation : Research on 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives revealed significant in vitro antibacterial activity against various bacterial species, such as Proteus mirabilis and Staphylococcus aureus, highlighting its potential in antibacterial applications (Natarajan et al., 2021).
Environmental Applications
- Removal of Carcinogenic Dyes : A study on a calix[4]arene-based polymer involving 1,4-dioxa-8-azaspiro[4.5]decane demonstrated high efficiency in removing carcinogenic azo dyes from water, suggesting its environmental remediation applications (Akceylan et al., 2009).
Nonlinear Optical Material
- Optical Material Development : Research on 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) identified it as a promising material for nonlinear optical devices, with studies focusing on its single crystal growth and characterization for applications like frequency doublers in laser diodes (Kagawa et al., 1994).
Structural Studies in Drug Development
- Structural Study of Antitubercular Drug : A structural study of a compound related to 1,4-dioxa-8-azaspiro[4.5]decane, used in a promising antitubercular drug, was conducted. This study provided insights into its structural dynamics and potential pharmaceutical applications (Richter et al., 2022).
Crystal Growth and Optical Properties
- Crystal Growth and Optical Properties : Studies on organic nonlinear optical materials, including variants of 1,4-dioxa-8-azaspiro[4.5]decane, focused on their crystal growth, characterization, and their potential use in optical devices (Sagawa et al., 1993).
Chemical Synthesis and Biological Activity
- Synthesis and Biological Activity : Research on synthesizing dioxa aza spiro derivatives and evaluating their growth-regulating activity demonstrated the chemical versatility and potential biological applications of these compounds (Sharifkanov et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(7S)-1,4-dioxa-8-azaspiro[4.5]decan-7-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-6-7-5-8(1-2-10-7)11-3-4-12-8/h7,10H,1-6,9H2/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAHWJFPMQSLMO-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC12OCCO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CC12OCCO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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